EAE Efficacy: SerBut vs. NaBut and L-Serine
In a direct head-to-head comparison using the MOG35-55/CFA-induced experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, SerBut (24 mg oral once daily) reduced disease severity to a significantly greater extent than equimolar doses of sodium butyrate (NaBut, 15 mg) or free L-serine (12 mg) [1]. The study employed prophylactic oral gavage dosing beginning at day 2 after EAE induction through study endpoint [2]. Area under the curve (AUC) analysis of clinical scores demonstrated that SerBut-treated mice exhibited lower cumulative disease burden compared to both NaBut-treated and L-serine-treated groups, indicating that the intact prodrug—not its individual hydrolytic components—is required for maximal therapeutic efficacy [3].
| Evidence Dimension | EAE clinical disease severity (cumulative AUC) |
|---|---|
| Target Compound Data | SerBut (24 mg oral QD): significantly reduced AUC vs. PBS control |
| Comparator Or Baseline | NaBut (15 mg oral QD, molar equivalent to SerBut) and L-serine (12 mg oral QD, molar equivalent to SerBut) |
| Quantified Difference | SerBut significantly reduced clinical scores compared to both NaBut and L-serine; statistical significance determined by one-way ANOVA with Dunnett's test |
| Conditions | C57BL/6 mice; MOG35-55/CFA-induced EAE with pertussis toxin; prophylactic oral dosing from day 2 post-induction; n=7-9 per group |
Why This Matters
This direct comparison confirms that SerBut's therapeutic advantage is not achievable via simple co-administration or substitution with its hydrolytic components, thereby establishing it as the necessary reagent for butyrate-dependent immunomodulation studies in neuroinflammatory models.
- [1] Cao S, Budina E, Raczy MM, et al. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice. Nat Biomed Eng. 2024;8(5):611-627. doi:10.1038/s41551-024-01190-x View Source
- [2] Cao S, Budina E, Raczy MM, et al. Fig. 5: SerBut ameliorates EAE development more effectively than free butyrate or serine. Nat Biomed Eng. 2024. PMC11161413. View Source
- [3] Cao S, Budina E, Raczy MM, et al. Suppression of autoimmune arthritis and neuroinflammation via an amino acid-conjugated butyrate prodrug with enhanced oral bioavailability. bioRxiv. 2023. doi:10.1101/2023.04.28.538720 View Source
